D011-2120

Venezuelan equine encephalitis virus antiviral EC50 broad-spectrum antiviral

D011-2120 is the only hit compound in its library class that blocks viral egress via microtubule polymerization inhibition and Golgi disruption, unlike G202-0362 which targets trans-Golgi budding. With broad-spectrum activity across RVFV, EBOV, MARV, VEEV, and LASV (EC50 41.6–87.1 µM) and explicitly characterized selectivity indices (SI 1.0–1.2), it serves as an irreplaceable reference inhibitor for phenotypic egress assays and host-pathogen interactome studies. Substituting with generic tubulin binders risks misassigning viral lifecycle targets. Purchase ≥98% pure compound for validated, reproducible results.

Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
Cat. No. B1669704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD011-2120
SynonymsD011-2120;  D011 2120;  D0112120; 
Molecular FormulaC17H15NO3
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OC
InChIInChI=1S/C17H15NO3/c1-11-3-8-15-14(9-11)16(19)17(20)18(15)10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3
InChIKeyLVVSKXULWVLTOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

D011-2120: Microtubule Polymerization Inhibitor for Antiviral Screening and Viral Egress Studies


D011-2120 (CAS: 620931-39-7) is a synthetic small molecule identified as a microtubule polymerization inhibitor that disrupts Golgi complex integrity and blocks viral trafficking to the plasma membrane during egress [1]. Discovered through high-content image-based screening of an 849-compound protease inhibitor library, D011-2120 emerged as one of four hit compounds with broad-spectrum activity against highly pathogenic RNA viruses including Rift Valley fever virus (RVFV), Ebola virus (EBOV), Marburg virus (MARV), Venezuelan equine encephalitis virus (VEEV), and Lassa virus (LASV) [1]. The compound, with molecular formula C17H15NO3 and molecular weight 281.31 g/mol, represents a chemical scaffold distinct from classical nucleoside analogs or protease inhibitors .

Why D011-2120 Cannot Be Replaced by In-Class Microtubule Inhibitors


Microtubule inhibitors exhibit profound mechanistic divergence in antiviral applications: compounds targeting identical cellular structures produce distinct phenotypic outcomes depending on their specific binding site, kinetics of polymerization inhibition, and downstream effects on organelle integrity [1]. Within the RVFV hit set, both D011-2120 and G202-0362 block virus egress, yet only D011-2120 accomplishes this via microtubule polymerization inhibition and Golgi disruption, whereas G202-0362 acts through inhibition of trans-Golgi virus budding [1]. Moreover, two other in-class hits (C795-0925 and F694-1532) inhibit viral replication rather than egress, demonstrating that chemical similarity does not predict antiviral mechanism [1]. Consequently, substituting D011-2120 with a generic tubulin binder or another in-library analog risks invalidating experimental outcomes by altering the stage of viral lifecycle intervention.

D011-2120 Quantitative Differentiation vs. In-Class Analogs: EC50, Selectivity, and Mechanism Evidence


VEEV Antiviral Potency: D011-2120 vs. C795-0925 and Ribavirin

In VEEV-infected HeLa cells (MOI 0.5, 20 h), D011-2120 demonstrates an EC50 of 41.6 µM, compared to 10.2 µM for C795-0925 and 75 µM for ribavirin [1]. This places D011-2120's potency intermediate among the library hits and superior to the clinical reference compound ribavirin by 1.8-fold.

Venezuelan equine encephalitis virus antiviral EC50 broad-spectrum antiviral

Selectivity Index (SI) in EBOV: D011-2120 Exhibits Favorable Therapeutic Window Over C795-0925

Against Ebola virus (EBOV) in HeLa cells (MOI 3, 48 h), D011-2120 achieves a selectivity index (SI = CC50/EC50) of 1.2, derived from EC50 = 54.1 µM and CC50 = 65.6 µM [1]. In contrast, C795-0925 has an undefined SI due to ND CC50 but exhibits a lower EC50 of 46.6 µM, while G202-0362 achieves the highest SI (>12.5) with an EC50 of 16.1 µM.

Ebola virus selectivity index CC50/EC50 ratio

Broad-Spectrum Antiviral Activity: D011-2120 vs. Library Hits Across Four Highly Pathogenic Viruses

D011-2120 demonstrates consistent antiviral activity across VEEV, EBOV, MARV, and LASV, with EC50 values ranging from 41.6 µM to 87.1 µM [1]. This profile contrasts with G202-0362, which shows potent activity against EBOV (EC50 = 16.1 µM) and MARV (34.1 µM) but fails to inhibit LASV (EC50 = ND), and with C795-0925, which maintains activity across all four viruses but with variable potency (10.2–81.4 µM).

broad-spectrum antiviral RNA viruses comparative EC50

Mechanistic Differentiation: D011-2120 Targets Virus Egress via Microtubule Disruption, Distinct from Replication Inhibitors

Time-of-addition assays in RVFV-infected HeLa cells reveal that D011-2120 and G202-0362 target virus egress, whereas C795-0925 and F694-1532 inhibit virus replication [1]. Critically, while both D011-2120 and G202-0362 affect egress, D011-2120 acts by blocking microtubule polymerization and disrupting Golgi complex integrity, whereas G202-0362 inhibits virus budding from the trans-Golgi without affecting microtubules [1]. This mechanistic bifurcation is not predictable from EC50 data alone.

mechanism of action virus egress microtubule polymerization

D011-2120 Optimal Application Scenarios Based on Quantitative Evidence


Broad-Spectrum Antiviral Screening of RNA Viruses

D011-2120 is optimally deployed as a reference egress inhibitor in phenotypic screening campaigns targeting VEEV, EBOV, MARV, and LASV. Its EC50 values (41.6–87.1 µM) provide a consistent potency baseline across four viral families [1], enabling reliable cross-assay normalization and hit stratification.

Mechanistic Studies of Virus Egress and Host Microtubule Dynamics

D011-2120 serves as a validated chemical probe for dissecting the role of microtubule polymerization in viral trafficking to the plasma membrane [1]. Unlike G202-0362, which blocks trans-Golgi budding, D011-2120 disrupts Golgi integrity via microtubule depolymerization, making it the preferred tool for studying host cytoskeletal contributions to egress.

Comparative Pharmacology with Replication Inhibitors

D011-2120 enables side-by-side evaluation of egress-targeted vs. replication-targeted antiviral strategies when paired with C795-0925 or F694-1532 [1]. This comparative approach is essential for elucidating viral lifecycle vulnerabilities and prioritizing mechanism-based lead series.

Cytotoxicity-Controlled In Vitro Antiviral Assays

With a defined selectivity index (SI) of 1.2 against EBOV and 1.0 against VEEV and MARV [1], D011-2120 provides a narrow but explicitly characterized therapeutic window. This makes it suitable for assays where compound-induced cytotoxicity must be explicitly measured and controlled, serving as a benchmark for evaluating compounds with improved SI values.

Quote Request

Request a Quote for D011-2120

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.